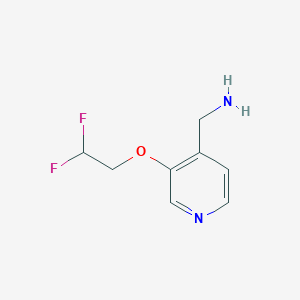
(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine
概要
説明
(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine: is a chemical compound with the molecular formula C8H10F2N2O and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and a methanamine group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic synthesis .
準備方法
The synthesis of (3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and difluoroethanol.
Reaction Conditions: The difluoroethanol is reacted with a pyridine derivative under controlled conditions to introduce the difluoroethoxy group.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine: undergoes various chemical reactions, including:
科学的研究の応用
(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine: has several applications in scientific research:
作用機序
The mechanism of action of (3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
類似化合物との比較
(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine: can be compared with other pyridine derivatives and fluorinated compounds:
生物活性
(3-(2,2-Difluoroethoxy)pyridin-4-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoroethoxy group and a primary amine, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H11F2N
- Molecular Weight : 185.19 g/mol
The difluoroethoxy group enhances the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for drug development.
Research indicates that the biological activity of this compound is mediated through its interactions with specific enzymes and receptors:
- Enzyme Interaction : The compound may inhibit or modulate enzyme activities involved in metabolic pathways.
- Receptor Binding : Its structure suggests potential interactions with neurotransmitter receptors, which could influence neuronal signaling pathways.
The presence of the difluoroethoxy group is particularly noteworthy as it may enhance binding affinity and selectivity towards these targets, leading to diverse biological effects.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. The introduction of fluorine atoms in the structure has been associated with improved antibacterial properties. For instance:
- Antibacterial Activity : Research indicates that fluorinated pyridine derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .
Table 1 summarizes the antibacterial activities of related compounds:
| Compound Name | Structure Features | Antibacterial Activity |
|---|---|---|
| 3-Pyridinylmethanamine | Pyridine ring with amine | Strong neuroprotective effects |
| 4-(Difluoromethyl)pyridine | Pyridine ring with difluoromethyl group | Exhibits potent antimicrobial properties |
| 3-(Trifluoromethyl)pyridin-4-amine | Pyridine ring with trifluoromethyl group | Notable for high lipophilicity |
| 3-(Ethoxy)pyridin-4-ylmethanamine | Ethoxy-substituted pyridine | Significant anticancer activity |
Antiviral Potential
Emerging research also suggests that this compound may possess antiviral properties. The structural characteristics of pyridine derivatives often correlate with enhanced activity against viral pathogens, making them candidates for further investigation in antiviral drug development .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated that compounds with difluoro substitutions exhibited enhanced inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to increased lipophilicity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that modifications in the pyridine ring significantly affect biological activity. The introduction of electron-withdrawing groups like difluoroethoxy improved binding to target enzymes, suggesting a pathway for optimizing drug candidates based on this scaffold .
特性
IUPAC Name |
[3-(2,2-difluoroethoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10)5-13-7-4-12-2-1-6(7)3-11/h1-2,4,8H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNJOUZNZPSTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















